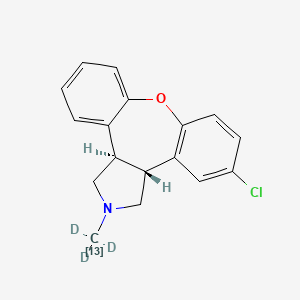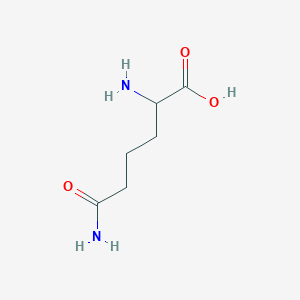
Veralipride-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Veralipride-d6 is a deuterated form of Veralipride, an atypical antipsychotic of the benzamide class. It is primarily used for the treatment of vasomotor symptoms associated with menopause. This compound is a labeled compound used in scientific research to study the pharmacokinetics and metabolism of Veralipride.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Veralipride-d6 involves the incorporation of deuterium atoms into the Veralipride molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as chromatography and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Veralipride-d6 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide (H2O2), this compound can undergo oxidation to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Veralipride-d6 is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Veralipride in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Veralipride.
Drug Interaction Studies: Understanding how Veralipride interacts with other drugs and its impact on drug metabolism.
Biological Research: Exploring the effects of Veralipride on biological systems, including its mechanism of action and therapeutic potential.
Mécanisme D'action
Veralipride-d6, like Veralipride, acts as a dopamine D2 receptor antagonist. It binds to dopamine D2 receptors in the brain, inhibiting the action of dopamine. This leads to an increase in prolactin secretion without any estrogenic or progestagenic effects. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is known to modulate neurotransmitter activity in the central nervous system.
Comparaison Avec Des Composés Similaires
Levosulpiride: Another benzamide derivative with similar antipsychotic properties.
Sulpiride: A selective dopamine D2 receptor antagonist used in the treatment of schizophrenia and depression.
Amisulpride: An antipsychotic that selectively blocks dopamine D2 and D3 receptors.
Uniqueness of Veralipride-d6: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms enhances the stability of the compound and provides valuable insights into the behavior of Veralipride in biological systems.
Propriétés
Numéro CAS |
105258-80-8 |
|---|---|
Formule moléculaire |
C₁₇H₁₉D₆N₃O₅S |
Poids moléculaire |
389.5 |
Synonymes |
5-(Aminosulfonyl)-2,3-(dimethoxy-d6)-N-[[1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide; (+/-)-Veralipride-d6; Agreal-d6; LIR 1660-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

![N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1141158.png)
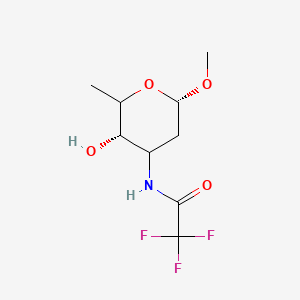

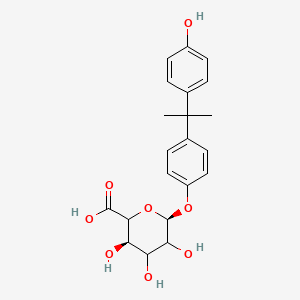
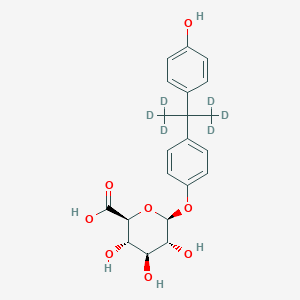
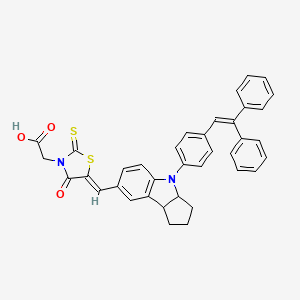
![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)
